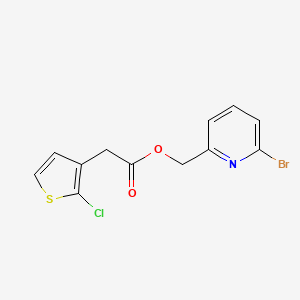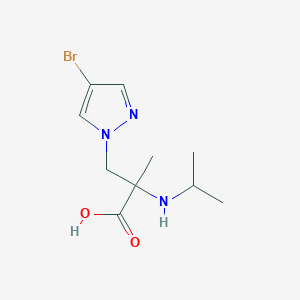
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, an isopropylamino group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the isopropylamino group and the methylpropanoic acid moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The subsequent steps may require the use of protecting groups and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The isopropylamino group may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
- 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is unique due to the presence of the isopropylamino group and the methylpropanoic acid moiety
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-7(2)13-10(3,9(15)16)6-14-5-8(11)4-12-14/h4-5,7,13H,6H2,1-3H3,(H,15,16) |
InChI Key |
VNHBWXDBLPJAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



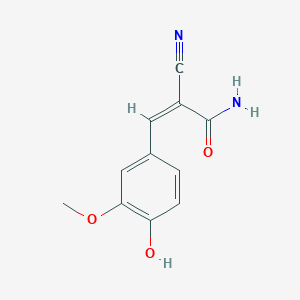
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
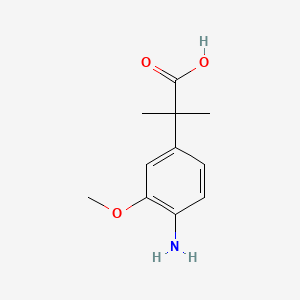

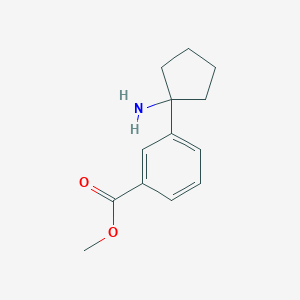
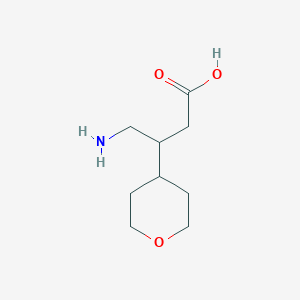

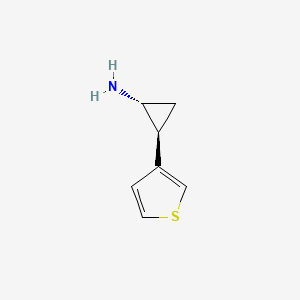
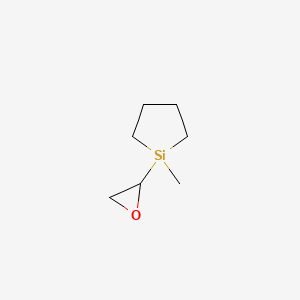
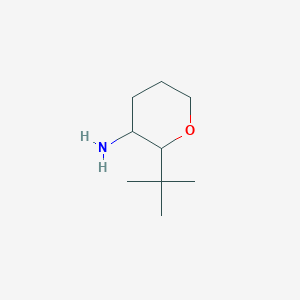
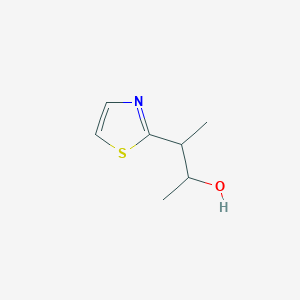
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
